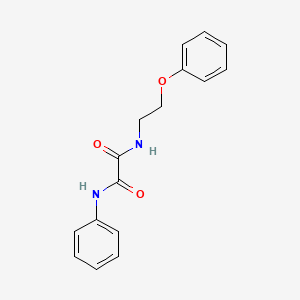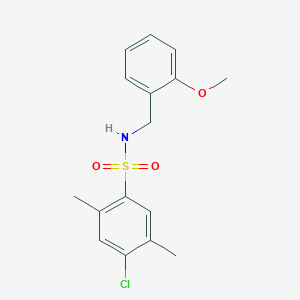
N-(3-hydroxypropyl)-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide
Descripción general
Descripción
N-(3-hydroxypropyl)-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of phthalazinone derivatives and has been found to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Chemical Rearrangements : A study by Fahmy et al. (1977) delves into the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement with N-(arylsulfonyloxy)phthalimides, highlighting the chemical versatility of phthalimide derivatives through reactions with amines and phenylhydrazine (Fahmy, Aly, Nada, & Aly, 1977).
- Antiinflammatory Activity : Rajasekaran, Sivakumar, & Jayakar (1999) explored the synthesis of N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its condensation with various compounds, evaluating their antiinflammatory activity, indicating potential pharmacological applications (Rajasekaran, Sivakumar, & Jayakar, 1999).
- Glycoside Hydrolase Inhibitors : Best et al. (2002) synthesized a carbohydrate-like dihydrooxazine and tetrahydrooxazine as potential glycoside hydrolase inhibitors, showcasing the application in developing therapeutic agents (Best, Macdonald, Skelton, Stick, Tilbrook, & White, 2002).
Biological Interactions and Applications
- Defence Chemicals in Cereals : Niemeyer (1988) highlighted hydroxamic acids derived from phthalimide as significant in the defence mechanisms of cereals against pests and diseases, pointing towards applications in agricultural science (Niemeyer, 1988).
- DNA Interaction for Anticancer Activity : Pons et al. (1991) studied the interaction of a 3-methoxypropyl derivative of phthalazine with DNA, suggesting potential for anticancer activity through intercalative binding (Pons, Campayo, Martínez-Balbás, Azorin, Navarro, & Giralt, 1991).
Polymer and Material Science
- Functionalized Polymers : Summers and Quirk (1998) reported the synthesis of aromatic amide and carboxyl functionalized polymers through chain-end functionalization, demonstrating the compound's utility in polymer science (Summers & Quirk, 1998).
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-22-19(25)16-6-3-2-5-15(16)17(21-22)13-7-9-14(10-8-13)18(24)20-11-4-12-23/h2-3,5-10,23H,4,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTCVJWLJMXNBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(4-chlorophenyl)thio]methyl}-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4582013.png)


![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4582025.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4582033.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4582041.png)





![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)

![N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B4582123.png)